ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate
Overview
Description
Ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate is an organic compound characterized by its complex structure, which includes an ethyl ester, a substituted phenyl group, and a nitrobenzoyl amide
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as ethyl 3-bromopropanoate, 4-methylphenylamine, and 3-nitrobenzoyl chloride.
Step 1 Formation of Amide: The first step involves the reaction of 4-methylphenylamine with 3-nitrobenzoyl chloride in the presence of a base like triethylamine to form 3-(4-methylphenyl)-3-(3-nitrobenzoyl)amine.
Step 2 Esterification: The resulting amide is then reacted with ethyl 3-bromopropanoate under basic conditions (e.g., sodium ethoxide) to yield ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Lithium aluminum hydride, diethyl ether.
Substitution: Nitric acid, sulfuric acid for nitration; halogens (e.g., bromine) for halogenation.
Major Products
Reduction of Nitro Group: 3-(4-methylphenyl)-3-[(3-aminobenzoyl)amino]propanoate.
Reduction of Ester Group: 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanol.
Substitution on Aromatic Ring: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Biological Probes: May be used in the development of probes for studying biological systems, particularly those involving nitroaromatic compounds.
Medicine
Drug Development:
Industry
Materials Science: Could be used in the synthesis of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The nitro group could participate in redox reactions, while the ester and amide groups might be involved in hydrogen bonding or other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-methylphenyl)-3-[(3-aminobenzoyl)amino]propanoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 3-(4-methylphenyl)-3-[(3-chlorobenzoyl)amino]propanoate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate is unique due to the presence of both a nitro group and an ester group, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-3-26-18(22)12-17(14-9-7-13(2)8-10-14)20-19(23)15-5-4-6-16(11-15)21(24)25/h4-11,17H,3,12H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUQUNHEFYIJLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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